Meclocycline-Sulfosalicylat
Übersicht
Beschreibung
Meclocycline sulfosalicylate is a tetracycline antibiotic . It is used topically for skin infections as it is totally insoluble in water and may cause liver and kidney damage if given systemically . It is used to study papulopustular acne and to study the effectiveness of oral versus topical administration .
Molecular Structure Analysis
The molecular formula of Meclocycline sulfosalicylate is C22H21ClN2O8·C7H6O6S . The exact mass is 694.0872 and the molecular weight is 695.0477 .Chemical Reactions Analysis
The thermal behavior of Meclocycline sulfosalicylate was investigated by TG/DTG, TG/DTA, DSC, and TG-FTIR . Meclocycline sulfosalicylate decomposed in two steps and did not present melting and crystallization events . The gases released by Meclocycline sulfosalicylate during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .Wissenschaftliche Forschungsanwendungen
Behandlung von Hautinfektionen
Meclocycline-Sulfosalicylat ist ein Tetracyclin-Antibiotikum, das zur Behandlung von Hautinfektionen eingesetzt wird, die durch Tetracyclin-empfindliche Bakterien verursacht werden {svg_1}. Es hemmt das Wachstum von Bakterienarten, die in der geschädigten Haut vorhanden sind, wodurch das Immunsystem Infektionen leichter beseitigen kann {svg_2}.
Behandlung von bakterieller Vaginitis
Dieses Antibiotikum wird auch zur Behandlung von bakterieller Vaginitis eingesetzt {svg_3}. Es wirkt durch Hemmung des Wachstums von Bakterien und hilft so, die Infektion zu beseitigen {svg_4}.
Behandlung von Vulvovaginitis
This compound wird zur Behandlung von Vulvovaginitis eingesetzt {svg_5}. Es hilft, die Infektion zu kontrollieren, indem es das Wachstum von Bakterien hemmt {svg_6}.
Behandlung von Zervizitis
Es ist auch zur Behandlung von Zervizitis indiziert {svg_7}. Durch Hemmung des Bakterienwachstums hilft es, die Infektion zu kontrollieren und zu beseitigen {svg_8}.
Prophylaxe von Sekundärinfektionen
This compound wird in Kombination mit Fluocinolone Acetonid zur Prophylaxe von Sekundärinfektionen eingesetzt {svg_9}. Diese Kombination hilft, das Auftreten von Sekundärinfektionen zu verhindern {svg_10}.
Behandlung von Hautentzündungen
Dieses Antibiotikum wird in Kombination mit Fluocinolone Acetonid zur Behandlung von Hautentzündungen eingesetzt {svg_11}. Die Kombination hilft, Entzündungen zu kontrollieren und die Symptome zu behandeln {svg_12}.
Behandlung von oraler Mukositis
This compound wird in der klinischen Studie NCT00385515 auf seine Wirksamkeit bei der Behandlung von oraler Mukositis untersucht {svg_13} {svg_14}. Diese Erkrankung ist eine häufige Nebenwirkung der Krebsbehandlung, und diese Forschung könnte zu neuen Therapieoptionen führen {svg_15} {svg_16}.
Forschung zum Wirkmechanismus
Der Wirkmechanismus von this compound ist ebenfalls Gegenstand wissenschaftlicher Forschung {svg_17}. Als Tetracyclin wirkt es wahrscheinlich durch reversible Assoziation mit der 30S-Untereinheit des bakteriellen Ribosoms {svg_18}. Diese Assoziation blockiert die Assoziation von Aminoacyl-tRNA mit dem Ribosom, wodurch die Proteinsynthese gehemmt wird {svg_19}. Das Verständnis dieses Mechanismus kann zur Entwicklung neuer Antibiotika beitragen {svg_20}.
Wirkmechanismus
Target of Action
Meclocycline Sulfosalicylate is a tetracycline antibiotic . Its primary target is the bacterial ribosome, specifically the 30s subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Meclocycline likely works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis disrupts essential biochemical pathways in the bacteria. This disruption prevents the bacteria from producing necessary proteins, leading to a halt in growth and multiplication . The exact pathways affected are dependent on the specific proteins that are inhibited.
Result of Action
The result of Meclocycline’s action is the inhibition of bacterial growth. By blocking protein synthesis, Meclocycline prevents the bacteria from growing and multiplying, allowing the immune system to more easily eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Meclocycline Sulfosalicylate. For instance, the pH of the environment can affect the stability and absorption of the drug. Additionally, the presence of other microbial species and the host’s immune response can also influence the drug’s efficacy. Specific studies on the environmental influence on meclocycline sulfosalicylate are limited .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Meclocycline sulfosalicylate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S and 50S ribosomal subunits, blocking the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis . This interaction is crucial as it prevents the growth and reproduction of bacterial cells. The compound also interacts with protein S7 of the 30S subunit, which is a likely binding site for tetracyclines .
Cellular Effects
Meclocycline sulfosalicylate exerts various effects on different types of cells and cellular processes. It inhibits the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to eliminate infections more effectively . The compound influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and reproduction. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of bacterial infections .
Molecular Mechanism
The molecular mechanism of action of meclocycline sulfosalicylate involves its reversible association with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis. The compound’s binding site on protein S7 of the 30S subunit is crucial for its inhibitory action . By preventing protein synthesis, meclocycline sulfosalicylate effectively inhibits bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of meclocycline sulfosalicylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Meclocycline sulfosalicylate is known to be stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained antibacterial effects, but its activity may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of meclocycline sulfosalicylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, meclocycline sulfosalicylate can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its antibacterial activity .
Metabolic Pathways
Meclocycline sulfosalicylate is involved in various metabolic pathways. Most tetracyclines, including meclocycline sulfosalicylate, are not extensively metabolized . The compound is primarily excreted unchanged in the urine and feces . The metabolic pathways of meclocycline sulfosalicylate involve its interaction with enzymes and cofactors that facilitate its excretion from the body .
Transport and Distribution
Meclocycline sulfosalicylate is transported and distributed within cells and tissues through various mechanisms. The compound has an estimated volume of distribution of 121 liters, based on its structural similarity to demeclocycline . It is also known to bind to plasma proteins, with an estimated plasma protein binding of 75-91% . These properties influence the compound’s localization and accumulation within the body .
Subcellular Localization
The subcellular localization of meclocycline sulfosalicylate is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against bacterial infections . The localization of meclocycline sulfosalicylate within the ribosome is crucial for its antibacterial activity .
Eigenschaften
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKUGVVYXCLFV-CCHMMTNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045596 | |
Record name | Meclocycline sulfosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-42-9 | |
Record name | Meclocycline sulfosalicylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclocycline sulfosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meclocycline sulfosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOCYCLINE SULFOSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.